molecular formula C18H21N B14418684 3-Benzyl-1,2-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 85591-77-1

3-Benzyl-1,2-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14418684
CAS No.: 85591-77-1
M. Wt: 251.4 g/mol
InChI Key: QXYYRSNLFRCONU-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline core with benzyl and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . This method typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale N-alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or nickel can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Halogenated tetrahydroquinoline compounds.

Scientific Research Applications

3-Benzyl-1,2-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,2-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

85591-77-1

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

3-benzyl-1,2-dimethyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C18H21N/c1-14-17(12-15-8-4-3-5-9-15)13-16-10-6-7-11-18(16)19(14)2/h3-11,14,17H,12-13H2,1-2H3

InChI Key

QXYYRSNLFRCONU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=CC=CC=C2N1C)CC3=CC=CC=C3

Origin of Product

United States

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